![molecular formula C19H22N2O7 B2838156 4-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034467-36-0](/img/structure/B2838156.png)
4-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
The compound contains several functional groups including a piperidine ring, a morpholine ring, and a benzo[d][1,3]dioxol-5-yl group. Piperidine is a common structure in many pharmaceutical drugs due to its ability to readily form salts and its basicity. Morpholine is a common solvent and also used in organic synthesis. The benzo[d][1,3]dioxol-5-yl group is a common motif in many natural products and pharmaceuticals, including the drug class known as the benzodioxoles .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine and morpholine rings, and the attachment of the benzo[d][1,3]dioxol-5-yl group. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and morpholine rings would provide basicity, while the benzo[d][1,3]dioxol-5-yl group could potentially participate in aromatic interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific conditions and reagents used. The piperidine and morpholine rings could potentially undergo reactions at the nitrogen, while the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents present .Scientific Research Applications
Chemical Reactions and Synthesis
Research has shown that compounds similar to 4-(1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione are involved in various chemical reactions. For instance, studies on 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione treated with cyclic secondary amines like morpholine or piperidine have led to the formation of complex compounds through cyclization and other chemical processes (Šafár̆ et al., 2000). This highlights the potential of such compounds in synthetic organic chemistry and drug design.
Pharmaceutical Research
Compounds with structures similar to this chemical have been explored in pharmaceutical research. For example, 4-phenoxypiperidines, which have a core structure similar to the chemical , have been found to be potent histamine H3 antagonists. This suggests potential applications in the development of drugs targeting histamine receptors (Dvorak et al., 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7/c1-12(28-14-2-3-15-16(8-14)27-11-26-15)19(24)20-6-4-13(5-7-20)21-17(22)9-25-10-18(21)23/h2-3,8,12-13H,4-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBKHVBQKTULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)COCC2=O)OC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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